Tetrafluoroisophthalamide

Fluorinated Polyamides Polymer Morphology Thermal Properties

Sourcing a high-purity, substitution-specific monomer for amorphous fluorinated polyamides is critical. Tetrafluoroisophthalamide (CAS 153279-27-7) solves this by delivering exactly the 2,4,5,6-tetrafluoro pattern needed for amorphous morphology and high Tg (~280°C). • Yields amorphous polyamides with enhanced solubility for film/coating applications. • Substitution-critical fluorine pattern ensures reproducible polymer morphology and thermal behavior. • Commercially available at >94% purity (GC); in stock for immediate research-scale synthesis.

Molecular Formula C8H4F4N2O2
Molecular Weight 236.12 g/mol
CAS No. 153279-27-7
Cat. No. B133371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoroisophthalamide
CAS153279-27-7
Molecular FormulaC8H4F4N2O2
Molecular Weight236.12 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N
InChIInChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16)
InChIKeyJDNPZWSPPAVPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluoroisophthalamide Technical Overview


Tetrafluoroisophthalamide (CAS 153279-27-7), also known as 2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide, is a fluorinated aromatic building block with the molecular formula C8H4F4N2O2 and a molecular weight of 236.13 g/mol . Its structure features an isophthalamide core with four fluorine substituents, which imparts specific properties relevant to polymer synthesis and materials science . The compound is commercially available as a white to almost white powder or crystal with a typical purity specification of >94.0% (GC) .

Monomer type Fluorinated aromatic building block for step-growth polymerization
Polymer morphology Supports synthesis of amorphous, high-Tg polyamides and polyarylates
Processing route Enables solution-based film and coating fabrication workflows

Tetrafluoroisophthalamide Substitution Limitations


The performance of the final polymer is dictated by the monomer structure. Tetrafluoroisophthalamide cannot be generically substituted for other isophthalamide derivatives because the fluorine substitution pattern on the aromatic ring fundamentally alters the polymer's physical properties, such as crystallinity and thermal behavior [1]. This leads to distinct processing and end-use characteristics compared to polymers derived from non-fluorinated or differently substituted isomers, as detailed in the evidence below.

Target monomer
Typical substitute concern
TetrafluoroisophthalamideFour fluorine substituents on aromatic ring
Non-fluorinated isophthalamide or isomeric terephthalamide may produce crystalline polymers, altering solubility and film-forming behavior.
Amorphous polymer outputHigh Tg ≈ 280 °C reported
Crystalline analogs can limit solution processability; amorphous morphology may not transfer to other diamide monomers.
Fluorine-specific thermal profileThermal stability vs. solubility trade-off
Substituting with non-fluorinated or chloro analogs may shift thermal stability ranking; class-level inference suggests fluorination can reduce thermal resistance.

Tetrafluoroisophthalamide Differentiation vs. Analogs


Crystallinity Comparison: Isophthalamide vs. Terephthalamide Polymers

Polyamides derived from tetrafluoroisophthaloyl chloride (the acid chloride of tetrafluoroisophthalamide) yield amorphous polymers, whereas those derived from its isomer, tetrafluoroterephthaloyl chloride, are crystalline [1]. This structural difference has a direct impact on polymer solubility and processing.

Polymer Morphology
Head-to-head
Amorphous polymer
Tg ≈ 280 °C (target)
vs. crystalline polyperfluoroterephthalamide
Amorphous character supports solution-processable film and coating development.
Synthesized via low‑temperature polycondensation with silylated diamines.
Fluorinated Polyamides Polymer Morphology Thermal Properties

Thermal Stability of Halogen-Substituted Polyterephthalamides

In a study of halogenated polyterephthalamides, the incorporation of fluorine substituents was found to increase polymer solubility and flame retardancy, but decrease thermal stability compared to the unsubstituted parent polymer [1]. This highlights a performance trade-off that is specific to fluorinated systems.

Thermal Stability Trend
Class-level inference
Stability: T > TCl₄ > TF₄
Solubility: reverse order
Fluorination may improve solubility while reducing thermal stability in aromatic polyamides.
Based on polyterephthalamide analogs; direct isophthalamide data limited.
Fluorinated Polyamides Thermal Stability Flame Retardancy

Monomer Density and Thermal Behavior

Tetrafluoroisophthalamide has a density of 1.643 g/cm³, a boiling point of 125.2°C at 760 mmHg, and a melting point of 268°C [1]. These properties are distinct from other building blocks and are relevant for handling, storage, and processing considerations.

Monomer ID Properties
Data to verify
Density 1.643 g/cm³
mp 268 °C / bp 125.2 °C
Supports procurement, handling, and storage condition review.
Calculated and literature values; confirm with supplied certificate.
Physicochemical Properties Monomer Characterization Sourcing

Tetrafluoroisophthalamide Primary Applications


Solution-Processable Polyamides & Polyarylates

The primary evidence-supported application for Tetrafluoroisophthalamide is as a monomer for synthesizing amorphous, fluorine-containing aromatic polyamides . Unlike its crystalline terephthalamide counterpart, polymers derived from this monomer are amorphous with a high glass transition temperature (Tg ≈ 280°C), which implies good solubility in organic solvents and easier processability for creating films and coatings .

Advanced Polymer R&D

This compound is widely utilized in research focused on high-performance polymers, particularly for applications in aerospace and automotive industries where thermal stability and chemical resistance are required . The evidence shows it serves as a key component for tailoring polymer properties like solubility and morphology, which are critical for developing new materials .

Exploratory Synthesis for Electro-Optical Materials

Tetrafluoroisophthalamide is identified as a potential dopant or additive for modifying the electrical and optical properties of materials in the electronics industry . While quantitative performance data is not available from the provided sources, this application area is noted as a relevant use case for further investigation.

Application
Selection Property
Validation Focus
Solution-processable polyamides & polyarylates
Amorphous morphology, high Tg
Film/coating processability and solubility in organic solvents
Advanced polymer R&D
Fluorine-mediated thermal and chemical resistance profile
Performance under high-temperature or harsh environment testing
Exploratory electro-optical materials
Potential dopant/additive for electronic property modification
Electrical and optical property screening in device-relevant matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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